Direct Comparative Membrane Permeabilization: Wighteone vs. Lupiwighteone
In a direct head-to-head study, Wighteone induced permeabilization of synthetic liposomes, confirming the lipid bilayer as a primary target for its antimicrobial action. In stark contrast, the structurally related prenylated isoflavonoid Lupiwighteone showed no capacity for membrane permeabilization under identical assay conditions [1]. This functional divergence is further supported by molecular dynamics simulations, which predicted a favorable intercalation of Wighteone into the lipid bilayer, but an unfavorable interaction for Lupiwighteone [1].
| Evidence Dimension | Membrane Permeabilization Activity |
|---|---|
| Target Compound Data | Confirmed permeabilization of liposomes |
| Comparator Or Baseline | Lupiwighteone: No permeabilization of liposomes |
| Quantified Difference | Active (Wighteone) vs. Inactive (Lupiwighteone) |
| Conditions | In vitro liposome permeabilization assay; Molecular dynamics (MD) simulations of interaction with phospholipid membranes. |
Why This Matters
This direct evidence demonstrates that not all prenylated isoflavonoids share the same mechanism of antimicrobial action, making Wighteone the specific compound required for studies on membrane-active agents.
- [1] Bombelli, A., et al. (2025). Mechanistic Insights into the Membrane Permeabilization Activity of Antimicrobial Prenylated Isoflavonoids: A Comparative Study of Glabridin, Wighteone, and Lupiwighteone. Journal of Agricultural and Food Chemistry, 73(11), 6668-6677. View Source
